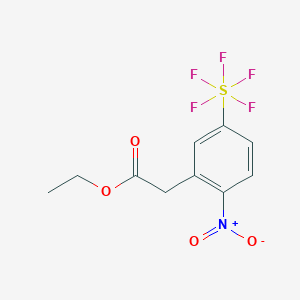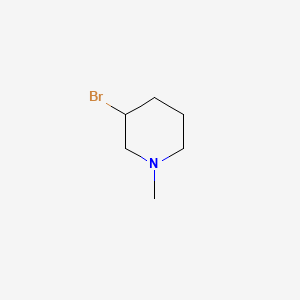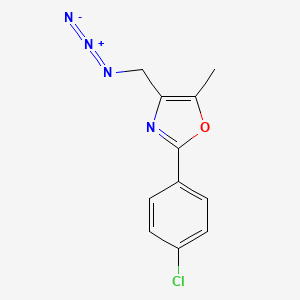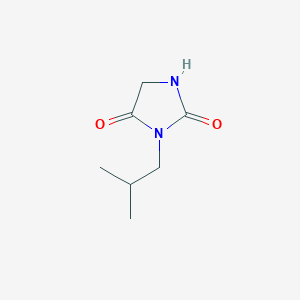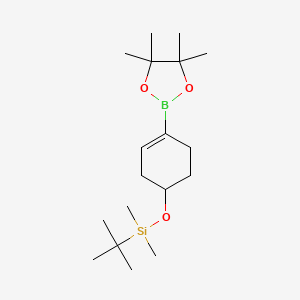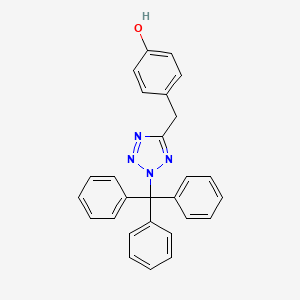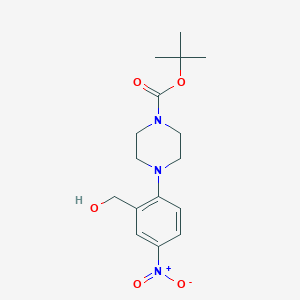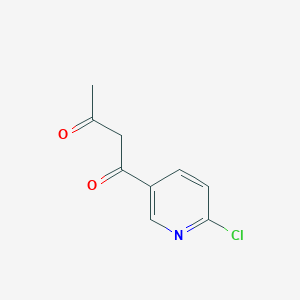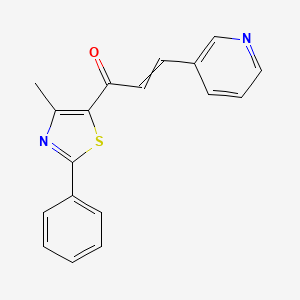
(E)-1-(4-甲基-2-苯基-1,3-噻唑-5-基)-3-(3-吡啶基)-2-丙烯-1-酮
描述
科学研究应用
抗微生物活性
这种化合物的一个重要应用是其在抗微生物活性中的作用。研究表明,含有噻唑基团的衍生物,类似于所讨论的化合物,对各种微生物显示出有希望的抗微生物性能。例如,Abdelhamid等人(2010年)合成了来自酰肼卤化物和3-(4-甲基-2-苯基-1,3-噻唑-5-基)-5-苯基-4,5-二氢-1H-吡唑-1-羧硫脲的化合物,这些化合物被用于测试其抗微生物性能(Abdelhamid et al., 2010)。同样,Patel和Patel(2017年)探索了从香豆素衍生的4-噻唑烷酮和2-氮杂环己酮衍生物的抗菌和抗真菌活性,这些衍生物与感兴趣的化合物具有结构相似性(Patel & Patel, 2017)。
金属配合物合成中的应用
这种化合物还用于合成金属配合物。Menzel等人(2010年)讨论了包含噻唑亚基的新型配体的合成,以及它们作为螯合配体在金属配合物合成中的应用(Menzel et al., 2010)。Ghorbanloo等人(2017年)报道了含有苯并二噻唑的二氧化钒(V)配合物的合成,展示了噻唑衍生物在配合物形成中的实用性(Ghorbanloo et al., 2017)。
抗癌应用
还有研究探索类似于(E)-1-(4-甲基-2-苯基-1,3-噻唑-5-基)-3-(3-吡啶基)-2-丙烯-1-酮的化合物的潜在抗癌性能。Ivasechko等人(2022年)合成了新型吡啶-噻唑杂化分子,并展示了它们对各种癌细胞系的高抗增殖活性(Ivasechko et al., 2022)。
抗氧化活性的QSAR分析
该化合物的衍生物已经被用于定量构效关系(QSAR)分析,以预测其抗氧化活性。Drapak等人(2019年)对1,3-噻唑-5-基]乙酮的衍生物进行了QSAR分析,评估其作为抗氧化剂的潜力(Drapak et al., 2019)。
属性
IUPAC Name |
1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-13-17(16(21)10-9-14-6-5-11-19-12-14)22-18(20-13)15-7-3-2-4-8-15/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTAFKDHGRSNSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-3-pyridin-3-ylprop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl 2-(3-methylphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1394497.png)
![Spiro[2.4]heptan-1-amine](/img/structure/B1394498.png)
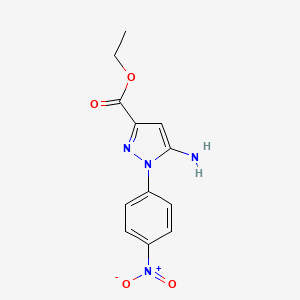
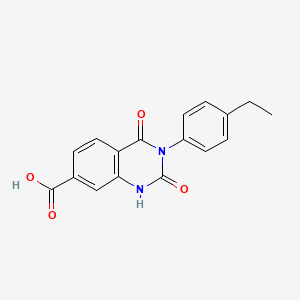
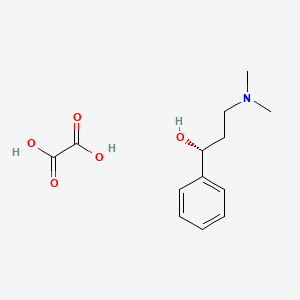
![8-(Boc-amino)-3-azabicyclo[3.2.1]octane](/img/structure/B1394502.png)
